

# Application Notes and Protocols: BAY 3389934 in Organ Dysfunction Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY 3389934 |           |
| Cat. No.:            | B15617178   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of **BAY 3389934**, a novel, short-acting dual inhibitor of coagulation factors IIa (thrombin) and Xa, in models of organ dysfunction. The focus is on its utility in sepsis-induced coagulopathy, a critical driver of multiple organ failure.

### Introduction

Sepsis-induced coagulopathy (SIC) is a life-threatening condition characterized by systemic activation of coagulation, leading to the formation of microthrombi, impaired blood flow, and subsequent organ damage.[1] **BAY 3389934** is a potent, selective, and direct dual inhibitor of both Factor IIa and Factor Xa, key enzymes in the coagulation cascade.[1] Its design as a "soft drug" with a metabolically labile carboxylic ester group results in a short pharmacokinetic half-life, allowing for controlled intravenous application in acute care settings.[2][3] Preclinical studies have demonstrated its potential to mitigate coagulopathy and protect against organ dysfunction.

### **Mechanism of Action**

**BAY 3389934** exerts its anticoagulant effect by directly and simultaneously inhibiting both Factor Xa (FXa) and Factor IIa (thrombin). This dual inhibition targets the common pathway of the coagulation cascade, effectively preventing the generation of fibrin, the key component of blood clots. By inhibiting FXa, it blocks the conversion of prothrombin to thrombin. The



subsequent inhibition of thrombin prevents the conversion of fibrinogen to fibrin. This comprehensive blockade of the coagulation cascade is hypothesized to prevent the widespread microthrombus formation that contributes to organ damage in conditions like SIC.

digraph "Coagulation\_Cascade\_Inhibition" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

"Prothrombin" [fillcolor="#F1F3F4"]; "Thrombin (FIIa)" [fillcolor="#F1F3F4"]; "Fibrinogen" [fillcolor="#F1F3F4"]; "Fibrin" [fillcolor="#F1F3F4"]; "Factor X" [fillcolor="#F1F3F4"]; "Factor Xa" [fillcolor="#F1F3F4"]; "BAY\_3389934" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="BAY 3389934"];

"Factor X" -> "Factor Xa" [label="Activation"]; "Factor Xa" -> "Prothrombin" [label="Converts"]; "Prothrombin" -> "Thrombin (FIIa)"; "Thrombin (FIIa)" -> "Fibrinogen" [label="Converts"]; "Fibrinogen" -> "Fibr" [label="Formation"];

"BAY\_3389934" -> "Factor Xa" [arrowhead=tee, color="#EA4335"]; "BAY\_3389934" -> "Thrombin (FIIa)" [arrowhead=tee, color="#EA4335"]; }

Caption: Inhibition of Factor Xa and Thrombin by **BAY 3389934**.

# Application in a Baboon Model of Sepsis-Induced Coagulopathy and Organ Dysfunction

A key preclinical evaluation of **BAY 3389934** was conducted in a baboon model of sepsis induced by heat-inactivated Staphylococcus aureus. This model recapitulates key features of human sepsis, including robust activation of coagulation and subsequent organ damage.

## **Experimental Protocol: Baboon Model of S. aureus-Induced Sepsis**

Objective: To assess the efficacy of **BAY 3389934** in preventing sepsis-induced coagulopathy and organ dysfunction.

Animal Model: Baboons.



### **Induction of Sepsis:**

 Administer a continuous intravenous infusion of heat-inactivated Staphylococcus aureus at a dose of 3.3 x 10^10 bacteria/kg body weight.

#### **Treatment Groups:**

- Control Group: Vehicle infusion.
- **BAY 3389934** Group: Continuous intravenous infusion of **BAY 3389934** at a dose of 1-2 mg/kg body weight. The infusion can be initiated either at the same time as the bacterial challenge (T0) or 2 hours post-challenge.

### **Experimental Workflow:**

```
digraph "Baboon_Sepsis_Model_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
```

subgraph "cluster\_Preparation" { label = "Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; "Animal Prep" [label="Baboon Preparation\n(Anesthesia, Catheterization)"]; }

subgraph "cluster\_Induction" { label = "Sepsis Induction"; style = "rounded"; bgcolor = "#F1F3F4"; "S\_aureus\_Infusion" [label="Infusion of heat-inactivated\nS. aureus (3.3 x 10^10 bacteria/kg)"]; }

subgraph "cluster\_Treatment" { label = "Treatment"; style = "rounded"; bgcolor = "#F1F3F4"; "BAY\_3389934\_Infusion" [label="Continuous IV Infusion of\nBAY 3389934 (1-2 mg/kg)\n(Start at T0 or T+2h)"]; "Vehicle\_Infusion" [label="Continuous IV Infusion of\nVehicle Control"]; }

subgraph "cluster\_Monitoring" { label = "Monitoring & Endpoints"; style = "rounded"; bgcolor = "#F1F3F4"; "Blood\_Sampling" [label="Serial Blood Sampling"]; "Coagulation\_Markers" [label="Coagulation Markers\n(e.g., Protease-serpin complexes)"]; "Organ\_Function" [label="Organ Function Markers\n(ALT, Amylase, BUN, Creatinine, Lactate)"]; "Histopathology" [label="Histopathology of Organs\n(Kidney, Lungs)"]; }



"Animal\_Prep" -> "S\_aureus\_Infusion"; "S\_aureus\_Infusion" -> "BAY\_3389934\_Infusion"; 
"S\_aureus\_Infusion" -> "Vehicle\_Infusion"; "BAY\_3389934\_Infusion" -> "Blood\_Sampling"; 
"Vehicle\_Infusion" -> "Blood\_Sampling"; "Blood\_Sampling" -> "Coagulation\_Markers"; 
"Blood\_Sampling" -> "Organ\_Function"; "Blood\_Sampling" -> "Histopathology"; }

Caption: Experimental workflow for the baboon sepsis model.

## **Data on Organ Dysfunction**

Treatment with **BAY 3389934** demonstrated a protective effect on multiple organs. While specific quantitative data from the primary literature is not publicly available, abstracts from scientific meetings consistently report significant improvements in markers of organ damage.

Table 1: Qualitative Effects of **BAY 3389934** on Organ Dysfunction Markers in a Baboon Sepsis Model

| Organ System    | Biomarker                         | Effect of BAY 3389934<br>Treatment |
|-----------------|-----------------------------------|------------------------------------|
| Liver           | Alanine Aminotransferase<br>(ALT) | Reduced                            |
| Total Bilirubin | Reduced                           |                                    |
| Pancreas        | Amylase                           | Reduced                            |
| Kidney          | Blood Urea Nitrogen (BUN)         | Reduced                            |
| Creatinine      | Reduced                           |                                    |
| Metabolic       | Lactate                           | Decreased                          |

Note: Data is based on qualitative descriptions from published abstracts. Specific mean values, measures of variance, and p-values are not available in the public domain.

Histological analysis further supported the organ-protective effects of **BAY 3389934**, showing prevention of fibrin deposition in the kidneys and lungs, as well as necrosis of the kidney's tubular epithelium.



## Application in a Rabbit Arteriovenous (AV) Shunt Thrombosis Model

To evaluate its antithrombotic efficacy, **BAY 3389934** was tested in a rabbit model of arteriovenous shunt thrombosis. This model is widely used to assess the potential of anticoagulant compounds.

## Experimental Protocol: Rabbit Arteriovenous (AV) Shunt Thrombosis Model

Objective: To determine the dose-dependent antithrombotic efficacy of BAY 3389934.

Animal Model: New Zealand White Rabbits.

#### Experimental Procedure:

- Anesthetize the rabbit.
- Surgically create an extracorporeal shunt by cannulating the carotid artery and the contralateral jugular vein.
- The shunt contains a silk thread to promote thrombus formation.
- Administer BAY 3389934 or vehicle control via intravenous infusion. A dose-dependent antithrombotic effect was observed starting from 0.1 mg/kg·h.[1]
- Allow blood to circulate through the shunt for a defined period.
- At the end of the experiment, remove the silk thread and weigh the formed thrombus.
- Measure bleeding time as a safety endpoint.

### **Experimental Workflow:**

digraph "Rabbit\_AV\_Shunt\_Model\_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];



 $subgraph "cluster\_Preparation" \{ label = "Preparation"; style = "rounded"; bgcolor = "\#F1F3F4"; "Animal\_Prep" [label="Rabbit Preparation\n(Anesthesia)"]; "Shunt\_Creation" [label="Creation of Arteriovenous Shunt\n(Carotid Artery to Jugular Vein)"]; \}$ 

```
subgraph "cluster_Treatment" { label = "Treatment"; style = "rounded"; bgcolor = "#F1F3F4"; "Drug_Administration" [label="IV Infusion of\nBAY 3389934 or Vehicle"]; }
```

subgraph "cluster\_Thrombosis\_Induction" { label = "Thrombosis Induction"; style = "rounded"; bgcolor = "#F1F3F4"; "Blood\_Circulation" [label="Blood Circulation through\nShunt with Silk Thread"]; }

```
subgraph "cluster_Endpoints" { label = "Endpoints"; style = "rounded"; bgcolor = "#F1F3F4"; "Thrombus_Weight" [label="Measurement of\nThrombus Weight"]; "Bleeding_Time" [label="Measurement of\nBleeding Time"]; }
```

```
"Animal_Prep" -> "Shunt_Creation"; "Shunt_Creation" -> "Drug_Administration"; 
"Drug_Administration" -> "Blood_Circulation"; "Blood_Circulation" -> "Thrombus_Weight"; 
"Blood_Circulation" -> "Bleeding_Time"; }
```

Caption: Workflow for the rabbit AV shunt thrombosis model.

## **Data on Antithrombotic Efficacy and Bleeding**

In the rabbit AV shunt model, **BAY 3389934** demonstrated a dose-dependent reduction in thrombus weight.[1] Importantly, this antithrombotic effect was associated with a shorter bleeding time compared to control, suggesting a favorable safety profile.[1]

Table 2: Efficacy and Safety of **BAY 3389934** in a Rabbit AV Shunt Model

| Parameter       | Outcome with BAY 3389934 Treatment |  |
|-----------------|------------------------------------|--|
| Thrombus Weight | Dose-dependent reduction           |  |
| Bleeding Time   | Shorter compared to control        |  |

Note: Specific quantitative data on thrombus weight and bleeding time for **BAY 3389934** are not detailed in the publicly available literature.



## **Summary and Future Directions**

The preclinical data strongly suggest that **BAY 3389934** is a promising candidate for the treatment of sepsis-induced coagulopathy and the prevention of associated organ dysfunction. Its dual inhibitory mechanism and short half-life offer a controllable therapeutic approach for critically ill patients. **BAY 3389934** is currently being investigated in Phase I clinical trials in healthy volunteers and patients with SIC.[1] Further studies are warranted to fully elucidate its therapeutic potential in various organ dysfunction models and ultimately in clinical settings.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bayer's BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 2. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BAY 3389934 Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: BAY 3389934 in Organ Dysfunction Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617178#application-of-bay-3389934-in-organ-dysfunction-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com